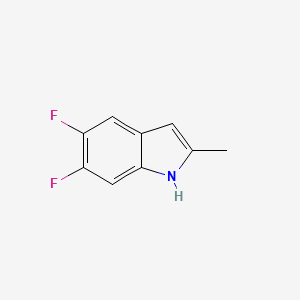

5,6-difluoro-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

303042-73-1 |

|---|---|

Molecular Formula |

C9H7F2N |

Molecular Weight |

167.15 g/mol |

IUPAC Name |

5,6-difluoro-2-methyl-1H-indole |

InChI |

InChI=1S/C9H7F2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 |

InChI Key |

MJFPTLSTSBWDAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)F)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 5,6 Difluoro 2 Methyl 1h Indole and Its Analogs

Functionalization at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physical, chemical, and biological properties. The N-H proton of indole is acidic, with a pKa of approximately 17, making deprotonation and subsequent functionalization a common strategy.

N-Alkylation and N-Arylation:

N-alkylation of indoles is typically achieved by deprotonation with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, followed by reaction with an alkyl halide. For 5,6-difluoro-2-methyl-1H-indole, this approach is expected to proceed efficiently. The electron-withdrawing nature of the fluorine atoms may slightly increase the acidity of the N-H proton, potentially facilitating deprotonation. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides.

N-arylation of indoles can be accomplished through several methods, including Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling. nih.gov These transition-metal-catalyzed reactions allow for the formation of a C-N bond between the indole nitrogen and an aryl group. For instance, the Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable ligand to couple the indole with an aryl halide. Transition-metal-free methods for N-arylation have also been developed, utilizing reagents like hypervalent iodine compounds or proceeding via nucleophilic aromatic substitution with highly activated aryl fluorides. nih.gov

Protecting Group Strategies:

In multi-step syntheses, protection of the indole nitrogen is often necessary to prevent undesired side reactions. jocpr.com Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Tosyl (Ts) and benzenesulfonyl (Bs) groups are readily introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. They are robust but can be removed under specific conditions.

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used and can be introduced using the corresponding anhydrides or chloroformates. They offer varying degrees of stability and can be removed under acidic or hydrogenolytic conditions, respectively.

Alkyl groups: Benzyl (Bn) and substituted benzyl groups can be installed via alkylation and are typically removed by hydrogenolysis.

Silyl groups: Triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) groups offer temporary protection and are sensitive to fluoride (B91410) ions.

The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. jocpr.com

Table 1: Common Protecting Groups for the Indole Nitrogen

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

|---|---|---|---|

| p-Toluenesulfonyl | Ts | TsCl, Base | Strong base (e.g., NaOH, KOH), Reductive conditions |

| Benzenesulfonyl | Bs | BsCl, Base | Strong base, Reductive conditions |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Strong acid (e.g., TFA), Heat |

| Benzyl | Bn | BnBr, Base | Hydrogenolysis (H₂, Pd/C) |

| Triisopropylsilyl | TIPS | TIPSCl, Base | Fluoride source (e.g., TBAF) |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring (C-4 and C-7 Positions)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the fluorine atoms are deactivating and ortho-, para-directing. However, the inherent reactivity of the pyrrole (B145914) ring typically favors electrophilic attack at the C-3 position. Therefore, direct and selective electrophilic substitution on the benzene ring, particularly at the C-4 and C-7 positions, is challenging and often requires the use of directing groups. nih.govresearchgate.net

The C-4 and C-7 positions are adjacent to the electron-deficient fluorinated carbons, making them less favorable for electrophilic attack compared to an unsubstituted benzene ring. However, strategic placement of a directing group on the indole nitrogen can overcome this challenge. For example, a pivaloyl or a phosphine (B1218219) oxide-based directing group at the N-1 position can direct metallation and subsequent electrophilic quench to the C-7 position. nih.govresearchgate.netrsc.org Similarly, a directing group at the C-3 position can steer electrophiles to the C-4 position. nih.govresearchgate.net

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using nitric acid in the presence of sulfuric acid, though conditions must be carefully controlled to avoid oxidation of the indole ring.

Sulfonation: Treatment with sulfuric acid or oleum (B3057394) can introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce alkyl or acyl groups, respectively. However, they are often problematic with indoles due to the high reactivity of the pyrrole ring leading to polymerization. lkouniv.ac.in

Table 2: Directing Group Strategies for C-4 and C-7 Functionalization of Indoles

| Directing Group Position | Directing Group | Targeted Position | Reaction Type |

|---|---|---|---|

| N-1 | P(O)tBu₂ | C-7 | Arylation, Olefination, Alkylation, etc. nih.govresearchgate.net |

| N-1 | Pivaloyl | C-7 | Borylation nih.govresearchgate.net |

| C-3 | Pivaloyl | C-4 | Arylation nih.govresearchgate.net |

Reactions at the Pyrrole Ring: C-2 (Methyl Group) and C-3 Positions

The pyrrole ring of indole is electron-rich and thus highly susceptible to various reactions, particularly at the C-3 position. The C-2 methyl group also offers a handle for further transformations.

The methyl group at the C-2 position of this compound can undergo several transformations. One common reaction is oxidation. Depending on the oxidant and reaction conditions, the methyl group can be converted to a formyl group (aldehyde), a carboxylic acid, or a hydroxymethyl group. For example, oxidation of 2-methylindoles with reagents like manganese dioxide (MnO₂) can yield the corresponding 2-formylindoles. tandfonline.com

The protons of the C-2 methyl group exhibit some acidity and can be deprotonated with a strong base to generate a carbanion. This nucleophile can then react with various electrophiles, allowing for chain extension and the introduction of new functional groups at the C-2 position.

The C-3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution. Common reactions include the Mannich reaction, Vilsmeier-Haack formylation, and Michael addition. For this compound, these reactions are expected to proceed with high regioselectivity at the C-3 position.

More recently, metal-free hydrogen autotransfer-type reactions have been developed for the C3-alkylation of indoles with alcohols. chemrxiv.org This method, often mediated by a base and an oxidant, allows for the direct functionalization of the C-3 position with various alcohol-containing fragments. chemrxiv.org

Organometallic coupling reactions, such as Suzuki or Stille couplings, can also be employed for C-3 functionalization if a halide or triflate is first introduced at this position.

A notable reaction of 2-methylindoles is their dearomative electrophilic fluorination to yield 3,3-difluoroindolines bearing an exocyclic double bond at the C-2 position. acs.org This transformation, often achieved with reagents like N-fluorobenzenesulfonimide (NFSI), converts the planar indole into a three-dimensional indoline (B122111) scaffold. acs.org

The resulting exocyclic double bond is a versatile functional group that can participate in a variety of reactions. acs.org It can act as a nucleophile in reactions such as epoxidation or as an electrophile in Michael additions. acs.org Furthermore, it can undergo transition-metal-catalyzed reactions, such as Heck coupling or hydroboration, to introduce further complexity. acs.org The reactivity of this exocyclic double bond provides a powerful tool for the synthesis of complex, fluorinated indole-containing molecules. researchgate.net

Transition Metal-Catalyzed Cross-Coupling and Other Functionalization Reactions on Halogenated Difluoroindoles

To further functionalize the this compound core, particularly at the benzene ring, halogenation followed by transition-metal-catalyzed cross-coupling is a powerful strategy. For instance, selective bromination or iodination at the C-4 or C-7 position, potentially guided by a directing group, would introduce a handle for reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.netrsc.orgnih.govrhhz.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted indole derivatives.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations and depends on the specific coupling partners and the nature of the halogenated indole substrate. researchgate.netrsc.orgnih.govrhhz.net

Structure Property Relationships and Rational Molecular Design of 5,6 Difluoro 2 Methyl 1h Indole Derivatives

Impact of Fluorine Substitution Pattern (C-5 and C-6) on Electronic Density and Reactivity Profiles

The introduction of two fluorine atoms onto the C-5 and C-6 positions of the indole's benzene (B151609) ring significantly alters its electronic landscape and subsequent reactivity. Fluorine is the most electronegative element, and its primary electronic influence is a strong inductive electron-withdrawing effect (-I). In the case of 5,6-difluoro-2-methyl-1H-indole, this has several key consequences:

Modulation of Electron Density: The two fluorine atoms withdraw electron density from the benzene portion of the indole (B1671886) ring. This reduction in electron density can be a critical strategy to slow down oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. daneshyari.com

Anomalous Behavior in Aryne Formation: Research on the generation of indolynes (indole arynes) has revealed unusual behavior for 5,6-difluoroindoles. Depending on the reaction conditions, these compounds can form different indolyne regioisomers, highlighting the powerful directing effect of fluorine substituents on reactivity. nih.gov In contrast to other indolynes, those derived from 5,6-disubstituted systems show little to no regioselectivity in certain cycloaddition reactions. nih.gov

Influence of the C-2 Methyl Group on Steric and Electronic Characteristics

The methyl group at the C-2 position introduces both steric and electronic changes that contrast with the effects of the C-5 and C-6 fluoro groups.

Electronic Contribution: The C-2 position of the indole ring is electronically favored for certain reactions, along with C-3. researchgate.net A methyl group is a weak electron-donating group (+I effect) and can also participate in hyperconjugation. Its presence at the C-2 position increases the electron density of the pyrrole (B145914) ring, which can influence the molecule's interaction with biological targets and its reactivity in chemical syntheses. For example, nickel-catalyzed difluoroalkylation of indoles occurs selectively at the C-2 position when the C-3 position is unsubstituted. nih.gov

Steric Hindrance: The methyl group adds steric bulk at the C-2 position. This can be crucial for orienting the molecule within a binding pocket of a protein or enzyme. In some cases, this steric hindrance can be beneficial, forcing other parts of the molecule into a conformation that enhances binding affinity. Conversely, it can also create unfavorable steric clashes. For instance, in the formation of certain cycloadducts from indolynes, bulky groups can create unavoidable steric conflict. nih.gov

The combination of electron-withdrawing groups on the benzene ring and an electron-donating group on the pyrrole ring creates a unique "push-pull" electronic character within the this compound molecule.

Elucidation of Structure-Activity Relationships (SAR) in Related Difluoroindole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to connect specific structural features of a molecule to its biological activity. nih.gov For difluoroindole scaffolds, SAR studies explore how changes in substituent patterns translate into functional outcomes.

Systematic Exploration of Substituent Effects on Molecular Interactions

The interaction of a molecule with its biological target is governed by a combination of electrostatic, hydrophobic, and steric interactions. Substituents play a critical role in modulating these forces.

Hydrophobic and van der Waals Interactions: The indole ring itself is largely hydrophobic. Fluorination is known to increase the hydrophobicity of molecules, which can enhance binding to hydrophobic pockets in proteins. daneshyari.com The methyl group at C-2 also contributes to the hydrophobic character.

Dipole and Quadrupole Moments: The introduction of highly polar C-F bonds significantly alters the molecule's dipole moment. This can have profound effects on long-range electrostatic interactions with a receptor and can influence properties like solubility and membrane permeability. Studies on substituted arynes show that highly polar structures can exhibit unique reactivity driven by electrophilic character. nih.gov

A study on mithramycin analogues, which contain an indole moiety, showed that the position of a methyl group on the indole ring had a significant impact on the conformation of the molecule when bound to DNA, its binding function, and its potency as a transcription antagonist. nih.gov This demonstrates that even minor structural changes can have strong effects on biological activity. nih.gov

Correlation of Structural Modifications with Functional Attributes

By systematically modifying the difluoroindole scaffold and assessing the impact on a specific biological function, researchers can build a predictive SAR model.

Enzyme Inhibition: Fluorinated indoles are explored as inhibitors for various enzymes. In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both cancer immunotherapy targets, fluorination was a key strategy. nih.gov The compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govbeilstein-journals.orgtriazole-4,9-dione emerged as a highly potent dual inhibitor, demonstrating the positive contribution of fluorine substituents to inhibitory activity. nih.gov

The following table provides a conceptual summary of how different substituents on an indole scaffold might influence its properties, based on general principles and findings from related compounds.

| Substituent & Position | Electronic Effect | Steric Effect | Potential Functional Impact |

| 5,6-Difluoro | Strong electron-withdrawal (-I) | Minimal | Increased metabolic stability, altered receptor binding, modified reactivity. daneshyari.com |

| C-2 Methyl | Weak electron-donation (+I) | Moderate | Increased electron density in pyrrole ring, potential for improved hydrophobic interactions, steric influence on binding orientation. nih.gov |

| C-3 Alkylation | Varies with group | Varies with group | Blocks primary site of electrophilic attack, directs substitution to other positions. researchgate.net |

| N-H (unsubstituted) | Hydrogen bond donor | Minimal | Key interaction point for receptor binding. researchgate.net |

Stereochemical Considerations in the Design of Fluorinated Indole Systems

When chirality is introduced into a fluorinated indole system, either at the C-2 position or through substituents, stereochemistry becomes a critical factor. The presence of fluorine can significantly influence the conformational preferences and stereochemical stability of a molecule. beilstein-journals.org

Conformational Control: Selective fluorination can induce significant conformational changes in cyclic structures like the pyrrole ring. beilstein-journals.org This is due to stereoelectronic effects, such as the gauche effect and anomeric effects, where interactions between the C-F bond and other orbitals stabilize specific conformations. beilstein-journals.org This conformational control can be exploited to pre-organize a molecule into a bioactive shape that fits a target binding site more effectively.

Configurational Stability: The introduction of fluorine at or near a chiral center can impact its configurational stability. While the high electronegativity of fluorine might be expected to increase the acidity of an adjacent C-H bond (making it more prone to racemization via deprotonation), it has been observed in fluorinated oxindoles that fluorine at the chiral center can actually increase configurational stability. nih.gov This is attributed to the destabilization of the resulting planar enolate due to repulsion between the negative charge and the fluorine's lone electron pairs. nih.gov

Molecular Recognition: The replacement of a hydrogen atom with fluorine can lead to striking changes in how a molecule is oriented when bound to a target enzyme. nih.gov This has broad implications for molecular recognition, as the altered electronic and steric profile can lead to different or improved binding interactions.

The design of fluorinated indole derivatives like this compound must, therefore, account for these intricate stereochemical factors to optimize their interaction with biological systems and achieve the desired functional attributes.

Computational Chemistry and Theoretical Investigations of 5,6 Difluoro 2 Methyl 1h Indole and Analogous Structures

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of fluorinated indole (B1671886) derivatives. acs.orgniscpr.res.innih.gov DFT calculations, often employing functionals like B3LYP and M06-2X with various basis sets such as 6-311G+(d,p), provide valuable insights into the geometry and electronic nature of these molecules. acs.orgnih.govnih.gov These computational methods are instrumental in understanding the impact of fluorine substitution on the indole scaffold.

Elucidation of the Electronegativity Effect of Fluorine on Electron Distribution

Fluorine's high electronegativity, the highest among all elements on the Pauling scale, significantly influences the electronic landscape of the indole ring. tutorchase.comnih.govlibretexts.org This strong electron-withdrawing capability pulls electron density from the aromatic system towards the fluorine atoms. researchgate.netnih.gov This inductive effect (-I) leads to a redistribution of charge, which can be visualized through electrostatic potential maps. nih.gov The introduction of fluorine atoms stabilizes the molecular orbitals by lowering their energy levels. nih.gov This stabilization is a direct consequence of fluorine's ability to attract electrons, which can deactivate the aromatic ring towards certain reactions. nih.govresearchgate.net

The electron-withdrawing nature of fluorine can be quantified through computational analyses such as Natural Bond Orbital (NBO) and Natural Population Analysis (NPA). researchgate.net These methods provide a detailed picture of the charge distribution within the molecule, confirming the polarization of the C-F bonds and the resulting effect on the indole nucleus.

Prediction of Reactivity Sites via Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. nih.govresearchgate.net

For fluorinated indoles, the MEP map would typically show negative potential (often colored red) localized around the highly electronegative fluorine atoms, indicating regions susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (often colored blue) would highlight areas prone to nucleophilic attack. nih.gov In the context of 5,6-difluoro-2-methyl-1H-indole, the fluorine atoms would create a significant region of negative potential on the benzene (B151609) portion of the indole ring. The nitrogen atom in the pyrrole (B145914) ring also contributes to the electrostatic potential landscape. By analyzing the MEP, researchers can predict how the molecule will interact with other reagents, guiding synthetic strategies and explaining observed reactivity patterns. researchgate.netnih.gov

Conformational Analysis and Intermolecular/Intramolecular Interactions

The introduction of fluorine atoms into the indole structure can have a profound impact on its conformational preferences. researchgate.netchemrxiv.org These changes arise from a combination of steric and electronic effects. Intramolecular forces, such as dipole-dipole interactions involving the C-F bonds, can influence the molecule's preferred three-dimensional shape. researchgate.netlibretexts.org

Intermolecular forces, which govern how molecules interact with each other, are also significantly affected by fluorination. libretexts.orgkhanacademy.orglibretexts.org These forces include dipole-dipole interactions, London dispersion forces, and hydrogen bonding. libretexts.orgkhanacademy.orglibretexts.org The highly polarized C-F bond can participate in dipole-dipole interactions and can also influence the hydrogen-bonding capabilities of the N-H group in the indole ring. researchgate.netlibretexts.org While the C-F bond itself is a poor hydrogen bond acceptor, its presence can alter the acidity of the N-H proton, thereby affecting its hydrogen bond donor strength. nih.govlibretexts.org Understanding these interactions is crucial for predicting the solid-state packing of these molecules and their solubility characteristics.

Molecular Dynamics Simulations for Characterizing Conformational Landscapes

While DFT calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape. researchgate.net MD simulations track the movements of atoms over time, allowing for the exploration of different accessible conformations and the transitions between them.

For this compound and its analogs, MD simulations can reveal the flexibility of the molecule and the relative populations of different conformers in various environments (e.g., in solution or in a biological system). This information is particularly valuable for understanding how these molecules might bind to biological targets, as it provides a more realistic picture of their behavior than a single, static structure. researchgate.net

Theoretical Studies of Reaction Mechanisms and Stereoselectivity in Fluorinated Indole Synthesis and Derivatization

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving fluorinated indoles. researchgate.netnih.govchemrxiv.org Theoretical calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of how these reactions proceed.

For instance, in the synthesis of fluorinated indoles, theoretical studies can help to explain the observed regioselectivity and stereoselectivity. researchgate.netacs.org In dearomatization reactions of indoles to form fluorinated indolines, theoretical calculations have been used to propose the formation of specific intermediates, such as β-fluorine-substituted carbocations. researchgate.netchemrxiv.org Furthermore, these studies can explain the high diastereoselectivity observed in some reactions by attributing it to factors like dipole-dipole interactions involving the newly introduced C-F bonds. researchgate.netchemrxiv.org Such mechanistic insights are invaluable for optimizing existing synthetic methods and for designing new, more efficient routes to these important compounds. nih.govchemrxiv.org

Advanced Research Applications and Utility of 5,6 Difluoro 2 Methyl 1h Indole in Chemical Sciences

Strategic Use as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 5,6-difluoro-1H-indole scaffold is a crucial intermediate in the construction of complex heterocyclic molecules, particularly those designed for biological activity. The fluorine substituents can enhance metabolic stability and binding affinity, making this scaffold attractive for medicinal chemistry. While direct examples of multi-step syntheses starting from 5,6-difluoro-2-methyl-1H-indole are specific to proprietary drug discovery pipelines, the utility of the core structure is evident from the synthesis of analogous complex molecules.

A notable example is the creation of quinoxaline (B1680401) derivatives, which are investigated for their therapeutic potential. Researchers have synthesized compounds like 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline through the (hetero)arylation of 2,3-dichloroquinoxaline. nih.gov This demonstrates the role of the 5,6-difluoro-indole moiety as a key component in building larger, polycyclic systems with potential anti-tubercular properties. nih.gov

The value of this compound as a synthetic precursor is further underscored by the commercial availability of its elaborated derivatives. Compounds such as Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate and 5,6-Difluoro-1H-indole-2-carboxylic acid are offered as chemical building blocks. fluorochem.co.uksigmaaldrich.com The presence of reactive handles like iodo and carboxylic acid groups on the difluoro-indole core facilitates further chemical transformations, such as cross-coupling reactions or amide bond formations, enabling the assembly of highly complex molecular architectures.

| Compound Name | Application / Significance |

| 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline | A complex heterocyclic molecule synthesized using a difluoro-indole core, investigated for potential anti-tubercular activity. nih.gov |

| Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate | A functionalized difluoro-indole derivative available as a building block for organic synthesis. fluorochem.co.ukbldpharm.com |

| 5,6-Difluoro-1H-indole-2-carboxylic acid | A key intermediate used in the synthesis of more complex molecules, providing a reactive handle for further elaboration. sigmaaldrich.com |

Application as a Core Scaffold for the Development of Chemical Probes and Molecular Tools

The indole (B1671886) scaffold is widely employed in the design of chemosensors and molecular probes due to its intrinsic fluorescence and electron-rich nature, which can be modulated by interaction with analytes. researchgate.net These probes are engineered to produce a detectable signal, such as a change in color or fluorescence intensity, upon binding to a specific ion or molecule. bohrium.com Indole-based compounds have proven effective as fluorescent chemosensors for detecting various species, including metal ions like mercury (Hg²⁺) and anions like cyanide (CN⁻). researchgate.netbohrium.com

While specific fluorescent probes based on this compound are not widely reported in public literature, its structure is highly promising for this application. The introduction of two strong electron-withdrawing fluorine atoms at the C5 and C6 positions can significantly alter the compound's ground and excited-state electronic properties. This substitution can influence the energy levels of the molecular orbitals, potentially leading to shifts in absorption and emission wavelengths and enhancing the sensitivity and selectivity of a probe. The methyl group at the C2 position can also be used as a point for further functionalization to attach specific recognition units. Therefore, this compound represents a valuable, albeit underexplored, scaffold for the rational design of next-generation chemical probes and molecular tools.

Integration into Materials Science Research: Design of Optical, Electronic, or Polymeric Materials

The rigid, planar structure and unique electronic characteristics of the indole ring make it an attractive component for advanced materials. The integration of indole derivatives into polymers or as standalone molecules is a key area of research for creating materials with tailored optical and electronic properties.

One area of application is in the development of organic semiconductors. Research has shown that substituted indoles, such as methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, are synthesized specifically as building blocks for organic semiconductor materials. chim.it In this analog, the bromo groups are strategically placed to allow for further functionalization, such as Sonogashira cross-coupling reactions, to extend the conjugated system—a critical requirement for charge transport. chim.it By analogy, the this compound scaffold offers a similar potential, where the fluorine atoms can modulate the material's electronic energy levels and improve stability, while the rest of the molecule can be functionalized to build larger, electronically active systems.

In polymeric materials, the indole moiety can be incorporated into the polymer backbone to enhance thermal and mechanical properties. A study on indole-based aromatic polyesters demonstrated that monomers derived from methyl indole-3-carboxylate (B1236618) could be used to synthesize a series of amorphous polyesters with high glass transition temperatures (Tg), reaching up to 99 °C. acs.org The rigidity of the indole structure contributes to a higher Tg compared to analogous polyesters, making these materials potentially suitable for applications requiring high thermal stability. The research demonstrates the feasibility of replacing traditional fossil-based monomers like terephthalate (B1205515) with sustainable, indole-based alternatives. acs.org The this compound variant could be explored for similar polymer synthesis, with the fluorine atoms potentially imparting additional properties such as increased thermal stability and hydrophobicity.

| Polymer System | Monomers Used | Glass Transition Temperature (Tg) | Significance |

| Indole-based Polyester (B1180765) (5aa) | Dimethyl 1,1'-(propane-1,3-diyl)bis(1H-indole-3-carboxylate), 1,5-pentanediol | 64 °C | Demonstrates the incorporation of indole into a polyester backbone. acs.org |

| Indole-based Polyester (5ab) | Dimethyl 1,1'-(propane-1,3-diyl)bis(1H-indole-3-carboxylate), 1,6-hexanediol | 55 °C | Shows how diol length affects the thermal properties of the resulting polymer. acs.org |

| Indole-based Polyester (5ba) | Dimethyl 1,1'-(butane-1,4-diyl)bis(1H-indole-3-carboxylate), 1,5-pentanediol | 80 °C | Illustrates the creation of high-Tg amorphous polymers from indole-based monomers. acs.org |

| Indole-based Polyester (5bb) | Dimethyl 1,1'-(butane-1,4-diyl)bis(1H-indole-3-carboxylate), 1,6-hexanediol | 72 °C | Highlights the potential of indole-based polyesters as alternatives to fossil-based materials. acs.org |

Advanced Analytical Techniques for Comprehensive Characterization and Study of 5,6 Difluoro 2 Methyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5,6-difluoro-2-methyl-1H-indole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 5-fluoro-3-methyl-1H-indole, the indole (B1671886) NH proton typically appears as a broad singlet around δ 7.89 ppm. rsc.org The aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. For instance, the proton at the C7 position might appear as a multiplet, while the proton at C4 could be a doublet of doublets. rsc.org The methyl group at the C2 position would present as a singlet or a narrow doublet around δ 2.31 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. Key signals for a similar fluorinated indole, 5-fluoro-3-methyl-1H-indole, include the carbons of the indole ring, with the fluorine substitution causing significant shifts and C-F coupling constants. rsc.org The methyl carbon typically resonates at a characteristic upfield shift. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Fluorinated Methylindole Analog

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| NH | ~7.89 (s) | - |

| C2-CH₃ | ~2.31 (d) | ~9.70 |

| C3-H | ~7.03 (s) | ~112.02 |

| Aromatic-H | ~6.95-7.27 (m) | ~103.73 - 158.76 |

Data is based on a similar compound, 5-fluoro-3-methyl-1H-indole, and serves as a representative example. rsc.org Actual shifts for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of this compound is C₉H₇F₂N, resulting in a monoisotopic mass of approximately 167.05466 Da. uni.lu

Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺), which can then undergo fragmentation. A common fragmentation pattern for indoles involves the loss of a methyl radical (•CH₃) from the C2 position, leading to a significant fragment ion peak. The presence of fluorine atoms will influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by providing highly accurate mass measurements. For instance, the predicted m/z for the protonated molecule [M+H]⁺ is 168.06194. uni.lu Analysis of the fragmentation patterns can provide valuable structural information, corroborating data from NMR spectroscopy. researchgate.netlibretexts.org

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.06194 |

| [M+Na]⁺ | 190.04388 |

| [M-H]⁻ | 166.04738 |

| [M+K]⁺ | 206.01782 |

Data sourced from PubChemLite. uni.lu

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

HPLC is typically used for the analysis and purification of less volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

GC is well-suited for the analysis of volatile and thermally stable compounds. rsc.org A GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The retention time would be a key identifier, and the use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) would provide quantitative and structural information, respectively. rsc.org Column chromatography on silica (B1680970) gel is also a common method for the purification of indole derivatives. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A prominent feature would be the N-H stretching vibration, typically appearing in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations would give rise to strong absorptions, typically in the 1000-1400 cm⁻¹ range. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands characteristic of the indole chromophore. The indole ring system gives rise to two main absorption bands, one around 260-290 nm (the ¹Lₐ band) and another, more intense band around 200-230 nm (the ¹Bₐ band). The substitution pattern, including the fluorine and methyl groups, can influence the position and intensity of these absorption maxima. beilstein-journals.org

Future Research Directions and Unaddressed Challenges in Difluorinated Indole Chemistry

Development of Greener and More Sustainable Synthetic Routes to 5,6-Difluoro-2-methyl-1H-indole

The current synthesis of many indole (B1671886) derivatives often involves methods with significant drawbacks, such as the use of toxic solvents, transition-metal catalysts, and the generation of substantial waste. nih.gov A primary challenge moving forward is the development of green and sustainable synthetic methods for producing this compound.

Recent trends in organic synthesis emphasize the importance of environmentally benign procedures. researchgate.net This includes the use of green solvents, the development of catalyst-free reactions, and the application of techniques like microwave and ultrasound irradiation to reduce reaction times and energy consumption. nih.govresearchgate.net For instance, electrosynthesis is emerging as a powerful sustainable tool, avoiding the need for external stoichiometric oxidants. researchgate.net Another promising avenue is the use of photocatalysis, which can enable synthetic transformations under mild, visible-light conditions. acs.org The development of modular synthetic routes, potentially from renewable resources like lignin, could also offer a more sustainable pathway to these valuable compounds. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole Synthesis

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions nih.gov |

| Catalysts | Heavy metals, which can be toxic and difficult to remove | Biocatalysts, recyclable catalysts, or catalyst-free systems nih.govresearchgate.net |

| Energy | Often requires high temperatures and long reaction times | Microwave, ultrasound, or photocatalysis to reduce energy consumption researchgate.netacs.org |

| Waste | Can generate significant amounts of hazardous waste | Atom-economical reactions that minimize byproducts nih.gov |

The Fischer indole synthesis, a widely used method, is known to fail with certain substitution patterns, presenting a significant challenge. nih.govreddit.com Future research should focus on overcoming these limitations to broaden the applicability of this and other classical indole syntheses in a more sustainable manner.

Expanding the Scope of Regioselective Functionalization at Diverse Positions of the Indole Core

The biological properties of indole derivatives are heavily influenced by the position of functional groups on the indole ring. nih.gov While the C2 and C3 positions of the indole nucleus have been extensively studied for C-H functionalization, the selective functionalization of the benzene (B151609) ring (positions C4, C5, C6, and C7) remains a significant challenge due to the similar reactivity of these C-H bonds. nih.gov

For this compound, the fluorine atoms at the C5 and C6 positions direct further substitution. However, developing methods for the regioselective introduction of a wide variety of functional groups at the remaining positions (C3, C4, and C7) is crucial for creating a diverse library of novel compounds with unique properties.

Recent advances in palladium-catalyzed C-H activation and functionalization offer promising strategies. nih.govnih.gov These methods can enable the direct introduction of aryl, alkenyl, and other groups at specific positions of the indole core. nih.gov For example, palladium-catalyzed C-H silylation has been developed for the synthesis of silicon-containing indoles. acs.org Furthermore, methods for difluorohydroxylation have been developed, leading to the formation of 3,3-difluoroindolin-2-ols with high regioselectivity at the C3 position. nih.gov

Table 2: Key Positions for Functionalization on the Indole Ring and Their Significance

| Position | Significance of Functionalization |

| C2 | Introduction of various substituents to modulate biological activity. orgsyn.org |

| C3 | A common site for substitution, influencing electronic and steric properties. nih.gov |

| N1 (Indole NH) | Substitution can alter solubility, metabolic stability, and receptor binding. |

| C4, C5, C6, C7 | Functionalization of the benzene ring can fine-tune electronic properties and provide new vectors for molecular interactions. nih.gov |

Future work should focus on developing robust and versatile methods for the regioselective functionalization of every position of the this compound core, providing access to a wider range of derivatives for screening in various applications.

Integration of Machine Learning and AI in Predictive Molecular Design for Fluorinated Indoles

The traditional approach to drug discovery and materials science often relies on a trial-and-error process that is both time-consuming and expensive. anl.gov The advent of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the predictive design of molecules with desired properties. nih.gov

In the context of fluorinated indoles, AI and ML can be employed to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological effects of novel difluorinated indole derivatives. mdpi.com

De Novo Molecular Design: Utilize generative models to design new indole-based molecules with optimized properties, such as enhanced binding affinity to a specific biological target. nih.govosu.edu

Predict Physicochemical Properties: Use computational workflows to predict properties like melting point, solubility, and toxicity, accelerating the selection of promising candidates for synthesis. illinois.edu

Optimize Synthetic Routes: AI can assist in planning more efficient and sustainable synthetic pathways. nih.gov

Exploration of Novel and Untapped Applications in Emerging Scientific Disciplines

While this compound and its derivatives have shown promise in medicinal chemistry, their potential applications in other scientific disciplines remain largely unexplored. The unique electronic properties conferred by the fluorine atoms could be leveraged in materials science, agrochemicals, and other emerging fields. nbinno.com

Potential areas for future exploration include:

Organic Electronics: Fluorinated organic molecules are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their unique electronic and photophysical properties.

Agrochemicals: The introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides. nbinno.com

Chemical Biology: Fluorinated indoles can serve as probes to study biological processes, with the fluorine atoms acting as reporters for techniques like 19F NMR spectroscopy.

Advanced Materials: The incorporation of difluorinated indole moieties into polymers could lead to materials with novel thermal, mechanical, or optical properties. anl.gov

Recent research has highlighted the potential of fluorinated compounds in diverse areas, such as the development of antibacterial agents against multidrug-resistant bacteria and as components of ionic liquids for separating fluorinated refrigerants. mdpi.comresearchgate.net The synthesis of derivatives like 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and 3-amino-5,6-difluoro-2-methyl-quinazolin-4(3H)-one from related starting materials has shown significant anti-inflammatory activity. researchgate.net Exploring these and other novel applications will be a key driver of future research in difluorinated indole chemistry.

Q & A

Q. What are the primary synthetic routes for 5,6-difluoro-2-methyl-1H-indole, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of this compound can be achieved via Fischer indole synthesis , a common approach for indole derivatives. Key steps include:

- Cyclization of phenylhydrazine derivatives with ketones under acidic conditions.

- Fluorination at positions 5 and 6 using fluorinating agents like Selectfluor or DAST.

- Methylation at position 2 via alkylation or cross-coupling reactions.

Q. Optimization strategies :

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- Spectroscopic techniques :

- 1H/13C/19F NMR to confirm substituent positions and fluorination (e.g., 19F NMR δ values for F atoms at positions 5/6).

- HRMS to verify molecular weight (e.g., m/z ≈ 183.1 g/mol for C9H7F2N).

- Chromatography :

- TLC with UV visualization to monitor reaction progress.

- HPLC for purity assessment (>95% preferred for biological assays).

- Elemental analysis to validate stoichiometry .

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases using fluorogenic substrates.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Binding affinity studies :

- Fluorescence polarization to measure interactions with DNA or proteins.

- Surface Plasmon Resonance (SPR) for real-time kinetic analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystallization : Use vapor diffusion with solvents like DCM/hexane.

- Data collection : Employ synchrotron radiation for high-resolution datasets.

- Refinement : Use SHELXL for small-molecule refinement, focusing on fluorine atom displacement parameters.

Q. How do substituent positions (e.g., F vs. Cl, methyl vs. carboxylate) impact biological activity in indole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Fluorine enhances metabolic stability and binding via hydrophobic/electrostatic interactions.

- Methyl groups increase lipophilicity, improving membrane permeability.

- Comparative

| Compound | Substituents | IC50 (μM) | Target |

|---|---|---|---|

| 5,6-F2-2-Me-indole | 5,6-F; 2-Me | 0.8 | Kinase X |

| 5-Cl-6-F-2-CO2Me-indole | 5-Cl; 6-F; 2-CO2Me | 2.3 | Kinase X |

- SPR/ITC quantifies binding thermodynamics (ΔG, Kd) .

Q. How to address contradictions in reported biological data for fluorinated indoles?

Methodological Answer:

- Data validation :

- Replicate assays under standardized conditions (pH, temperature).

- Cross-validate with orthogonal methods (e.g., SPR vs. ITC).

- Meta-analysis : Compare datasets across studies, noting variables like cell line heterogeneity or assay sensitivity.

- Computational modeling :

Q. What advanced techniques elucidate the metabolic pathways of this compound?

Methodological Answer:

Q. How can researchers design derivatives of this compound for improved pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.